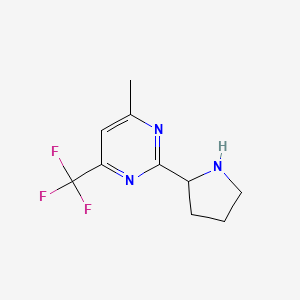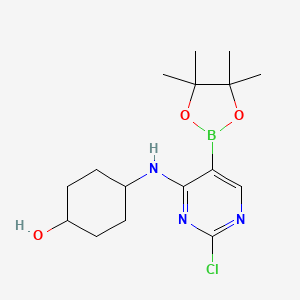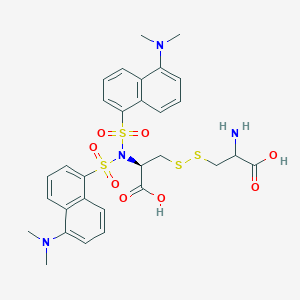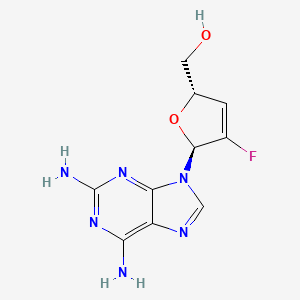
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine is a synthetic nucleoside analogue. This compound is structurally related to adenosine and is known for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its unique structure, which includes a fluorine atom and a dideoxy sugar moiety, contributes to its biological activity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the sugar moiety, which is a 2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanose.
Glycosylation: The sugar moiety is then glycosylated with a purine base, specifically 2,6-diaminopurine, under acidic conditions to form the nucleoside.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired nucleoside analogue.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated synthesizers and reactors to handle large volumes of reagents.
Optimization of Reaction Conditions: Fine-tuning temperature, pH, and reaction times to maximize yield and purity.
Quality Control: Implementing rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its biological activity.
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the cleavage of the sugar moiety from the purine base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
The major products formed from these reactions include various substituted purines and modified nucleosides, which can be further explored for their biological activities.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine is studied for its interactions with enzymes and nucleic acids. It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
Medically, this compound is of interest due to its potential antiviral and anticancer properties. It has been shown to inhibit the replication of certain viruses and to induce apoptosis in cancer cells. Its incorporation into nucleic acids can disrupt normal cellular processes, making it a valuable candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of therapeutic agents. Its stability and biological activity make it a promising candidate for the formulation of new drugs.
作用机制
The mechanism of action of 2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine involves its incorporation into nucleic acids. Once incorporated, it can:
Inhibit Enzymes: The compound can inhibit enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases.
Induce Apoptosis: By disrupting normal nucleic acid function, it can trigger programmed cell death in cancer cells.
Interfere with Viral Replication: The compound can inhibit the replication of viruses by interfering with their genetic material.
相似化合物的比较
Similar Compounds
2,6-Diamino-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)purine: Another nucleoside analogue with similar antiviral and anticancer properties.
Fludarabine: A fluorinated purine analogue used in the treatment of hematological malignancies.
Clofarabine: A nucleoside analogue with potent anticancer activity, particularly in pediatric leukemia.
Uniqueness
2,6-Diamino-9-(2,3-dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)purine is unique due to its specific structural features, including the dideoxy sugar moiety and the fluorine atom. These features contribute to its stability, biological activity, and potential as a therapeutic agent. Its ability to inhibit a broad range of enzymes and disrupt nucleic acid function sets it apart from other similar compounds.
属性
CAS 编号 |
405238-84-8 |
|---|---|
分子式 |
C10H11FN6O2 |
分子量 |
266.23 g/mol |
IUPAC 名称 |
[(2S,5S)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H11FN6O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(12)15-10(13)16-8(6)17/h1,3-4,9,18H,2H2,(H4,12,13,15,16)/t4-,9-/m0/s1 |
InChI 键 |
NJEYWVZTRIAXQY-IGJIYHIXSA-N |
手性 SMILES |
C1=C([C@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
规范 SMILES |
C1=C(C(OC1CO)N2C=NC3=C(N=C(N=C32)N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)
![2,3-Dimethyl-2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111151.png)


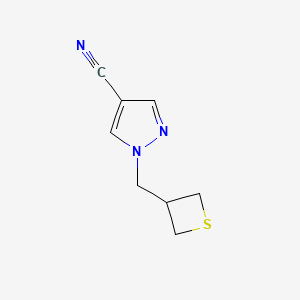
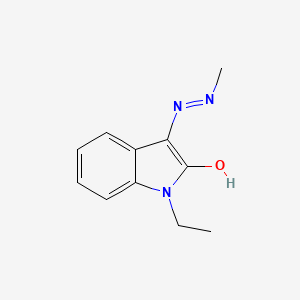
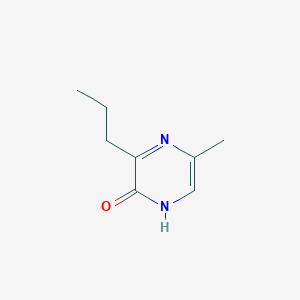
![Pyrimido[5,4-d][1,2,3]triazine](/img/structure/B13111191.png)

